2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile
CAS No.: 15190-07-5
Cat. No.: VC5059254
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15190-07-5 |
|---|---|
| Molecular Formula | C10H11ClN2 |
| Molecular Weight | 194.66 |
| IUPAC Name | 2-(2-chlorophenyl)-2-(dimethylamino)acetonitrile |
| Standard InChI | InChI=1S/C10H11ClN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,1-2H3 |
| Standard InChI Key | DAOSLFYYPSHQRU-UHFFFAOYSA-N |
| SMILES | CN(C)C(C#N)C1=CC=CC=C1Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a 2-chlorophenyl ring attached to a central carbon atom bearing both a dimethylamino group (-N(CH₃)₂) and a nitrile (-CN) functional group. This arrangement creates a sterically hindered environment, influencing its reactivity and intermolecular interactions. The chlorine atom at the ortho position of the phenyl ring introduces electronic effects, including resonance withdrawal and inductive destabilization, which modulate the compound’s solubility and stability.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of analogous compounds, such as N-acylhydrazones, reveal distinct proton environments. For instance, the dimethylamino group’s protons typically resonate as singlets near δ 2.2–2.5 ppm in ¹H NMR, while aromatic protons from the chlorophenyl ring appear between δ 7.3–7.8 ppm . The nitrile group’s carbon in ¹³C NMR is observed near δ 118–120 ppm, consistent with sp-hybridized carbons.
Synthesis and Optimization
Electrochemical Synthesis
A scalable method involves electrolysis in an undivided cell using zinc and nickel electrodes. A solution of 2-chlorobenzylamine (5 mmol), acetonitrile derivatives (7.5 mmol), and zinc acetate in acetic acid-acetonitrile (1:10 v/v) undergoes constant-current electrolysis at 8 mA. The reaction proceeds at room temperature, with completion monitored by thin-layer chromatography (TLC). Post-reaction, solvent removal and extraction with methyl tert-butyl ether (MTBE) yield the crude product, which is purified via column chromatography .
Table 1: Electrochemical Synthesis Conditions
| Parameter | Value |
|---|---|
| Solvent System | HOAc-MeCN (1:10 v/v) |
| Current Density | 8 mA |
| Temperature | 25°C |
| Anode Material | Zinc bar |
| Cathode Material | Nickel mesh (50 mesh) |
| Purification Method | Column chromatography (MTBE) |
Alternative Routes
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for related compounds employs a C18 column with a mobile phase of methanol-acetonitrile (65:35 v/v) at 1.0 mL/min flow rate. Detection at 254 nm achieves baseline separation, with retention times of 4.2–4.5 minutes for chlorophenyl derivatives .
Mass Spectrometry
Electrospray ionization (ESI) mass spectra of the compound show a molecular ion peak at m/z 195.1 [M+H]⁺, consistent with its molecular weight. Fragmentation patterns include losses of Cl (35.5 Da) and CH₃CN (41 Da).
Comparison with Structural Analogs
Table 2: Structural and Functional Comparison
The 2-chlorophenyl group enhances lipid solubility, facilitating blood-brain barrier penetration, while the nitrile moiety offers reactivity for further derivatization .
Future Directions
-
Mechanistic Studies: Elucidate interactions with CNS receptors using radioligand binding assays.
-
Derivatization: Synthesize sulfonamide or urea derivatives to enhance bioavailability.
-
Catalytic Applications: Explore use in asymmetric synthesis as a chiral auxiliary.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume